4-Fluoro-2-(4-fluorophenyl)aniline
Description
4-Fluoro-2-(4-fluorophenyl)aniline is a fluorinated aromatic amine with the molecular formula C₁₂H₈F₂N (calculated molecular weight: 204.1 g/mol). Its structure consists of an aniline core substituted with a fluorine atom at the 4-position and a 4-fluorophenyl group at the 2-position. This dual fluorination enhances electronic properties, such as electron-withdrawing effects, which are critical in medicinal chemistry for improving metabolic stability and binding affinity .
- Coupling reactions using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) to link fluorophenyl acetic acid with aniline derivatives .
- Thioamination strategies for introducing sulfur-containing substituents, as seen in related fluorophenyl anilines .
Applications: The compound serves as a key intermediate in pharmaceuticals, particularly in the synthesis of kinase inhibitors and fluorinated quinazolines with anticancer activity .
Properties
IUPAC Name |
4-fluoro-2-(4-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISDZSQMKDJQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291133 | |
| Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188731-35-3 | |
| Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188731-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′,5-Difluoro[1,1′-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-(4-fluorophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-fluorophenyl)aniline typically involves the reaction of 4-fluoronitrobenzene with aniline under specific conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques to reduce the nitro group in 4-fluoronitrobenzene to an amine group. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-fluorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives that have significant applications in pharmaceuticals and material sciences .
Scientific Research Applications
4-Fluoro-2-(4-fluorophenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Fluoro-2-(4-fluorophenyl)aniline with five analogous fluorinated aniline derivatives:
Key Differences and Implications
Thioether and N-methyl groups in N-(4-Fluorophenyl)-N-methyl-2-(PhS)aniline introduce steric bulk and alter electronic properties, affecting reactivity in further synthetic modifications . The quinazoline core in 6-(4-fluorophenyl)-4-anilinoquinazoline enables π-π stacking interactions critical for kinase inhibition .
Biological Activity :
- Fluorinated anilines in quinazoline derivatives show enhanced anticancer activity due to improved binding to EGFR tyrosine kinases .
- Para-fluorobutyryl fentanyl demonstrates potent opioid effects, highlighting the pharmacological risks of fluorinated aniline derivatives in illicit drug design .
Synthetic Challenges :
Biological Activity
4-Fluoro-2-(4-fluorophenyl)aniline is an organofluorine compound with the molecular formula C12H9F2N. It features two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This compound has garnered attention in pharmaceutical research due to its potential applications in drug development and material sciences.
The biological activity of 4-Fluoro-2-(4-fluorophenyl)aniline can be understood through its interaction with various biochemical pathways. Similar compounds have demonstrated the ability to affect cellular processes, suggesting that this compound may also exhibit diverse biological effects.
Target of Action
- Bioactive Aromatic Compounds : Compounds similar to 4-Fluoro-2-(4-fluorophenyl)aniline often target specific enzymes or receptors, leading to alterations in metabolic pathways.
Mode of Action
- Interaction with Targets : The presence of fluorine atoms enhances the compound's affinity for biological targets, potentially leading to increased efficacy in therapeutic applications.
Biochemical Pathways
- Indole Derivatives : Structurally similar indole derivatives have been shown to influence a range of biochemical pathways, indicating that 4-Fluoro-2-(4-fluorophenyl)aniline may have comparable effects.
Biological Activity Overview
Research indicates that 4-Fluoro-2-(4-fluorophenyl)aniline exhibits a variety of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some findings indicating possible efficacy against certain cancer cell lines.
- Pharmacological Applications : The compound is being explored for its role in drug development, particularly in enhancing pharmacokinetic properties.
Comparative Analysis
The biological activity of 4-Fluoro-2-(4-fluorophenyl)aniline can be compared with similar compounds to highlight its unique characteristics:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Fluoroaniline | Single fluorine atom | Moderate antimicrobial activity |
| 2-Fluoroaniline | Single fluorine atom | Limited anticancer properties |
| 4-Fluoro-2-nitroaniline | Nitro group instead of amine | Exhibits some cytotoxic effects |
| 4-Fluoro-2-(4-fluorophenyl)aniline | Two fluorine atoms | Potentially enhanced stability and activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of 4-Fluoro-2-(4-fluorophenyl)aniline:
- Synthesis and Characterization : The compound is synthesized via catalytic hydrogenation techniques from 4-floronitrobenzene, demonstrating scalability for industrial applications.
- Antimicrobial Studies : In vitro assays have shown promising results against bacterial strains, with further investigations needed to elucidate the mechanisms involved.
- Anticancer Research : Preliminary data indicate that the compound may inhibit the growth of specific cancer cell lines, warranting further exploration into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
